molecular formula C17H9NO B14217477 2-[6-(Furan-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823226-98-8

2-[6-(Furan-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile

Katalognummer: B14217477
CAS-Nummer: 823226-98-8
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: USPUTJFUSIWJRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[6-(Furan-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a complex organic compound characterized by the presence of a furan ring, a hex-3-ene-1,5-diynyl chain, and a benzonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Furan-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactions. One common approach is the coupling of a furan derivative with a benzonitrile precursor through a series of reactions including Sonogashira coupling and subsequent functional group transformations. The reaction conditions often require the use of palladium catalysts, copper co-catalysts, and appropriate ligands under an inert atmosphere to ensure high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-[6-(Furan-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitrile group can be reduced to an amine or other reduced forms.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the furan ring or the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group may produce primary amines.

Wissenschaftliche Forschungsanwendungen

2-[6-(Furan-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[6-(Furan-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with specific molecular targets. The furan ring and benzonitrile group can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[6-(Furan-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a versatile compound in scientific research.

Eigenschaften

CAS-Nummer

823226-98-8

Molekularformel

C17H9NO

Molekulargewicht

243.26 g/mol

IUPAC-Name

2-[6-(furan-2-yl)hex-3-en-1,5-diynyl]benzonitrile

InChI

InChI=1S/C17H9NO/c18-14-16-10-6-5-9-15(16)8-3-1-2-4-11-17-12-7-13-19-17/h1-2,5-7,9-10,12-13H

InChI-Schlüssel

USPUTJFUSIWJRD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CO2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.